Ethyltriphenylphosphonium acetate
Description
Role as a Quaternary Phosphonium (B103445) Salt Catalyst
As a quaternary phosphonium salt, ethyltriphenylphosphonium acetate (B1210297) functions as a highly effective catalyst in a variety of chemical transformations. This class of compounds, which includes other salts like ethyltriphenylphosphonium bromide and tetrabutylphosphonium (B1682233) acetate, is known for its catalytic prowess. evitachem.com
The catalytic activity of ethyltriphenylphosphonium acetate is notable in several key areas:
Epoxy Resin Chemistry: It is widely used in the production of epoxy resins, where it acts as a catalyst for the advancement and curing of phenolic-based resins. chemicalbook.comchemicalbook.com Compared to other catalysts like amines and imidazoles, it offers improved latency, thermal stability, and controlled reactivity. chemicalbook.comchemicalbook.com This leads to the formation of longer, more linear epoxy polymer chains with a well-defined molecular weight distribution. chemicalbook.com
Wittig Reactions: This compound is utilized in Wittig reactions, a fundamental method for synthesizing alkenes from aldehydes and ketones. It serves as a precursor to the phosphonium ylide, the key reactive species in this transformation. evitachem.com Recent research has even explored the use of phosphonium carboxylate ion-pairs as "storable ylides," simplifying the Wittig reaction by eliminating the need for strong bases. kaimosi.com
Other Organic Reactions: Its application extends to various other organic synthesis reactions, including nucleophilic substitutions, alkylations, and condensation reactions. As a versatile catalyst, it promotes these reactions under milder conditions, which can lead to higher yields and reduced energy consumption.
Key Catalytic Applications
| Application | Description |
| Phase-Transfer Catalysis | Facilitates reactions between immiscible reactants by transferring one reactant across the phase boundary. scbt.comvestachem.com |
| Epoxy Resin Production | Acts as a catalyst for the advancement and curing of phenolic-based epoxy resins, improving product properties. chemicalbook.comchemicalbook.com |
| Wittig Reactions | Used to synthesize alkenes from aldehydes and ketones. kaimosi.com |
| General Organic Synthesis | Catalyzes a range of reactions including nucleophilic substitutions and condensations. |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl(triphenyl)phosphanium;acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20P.C2H4O2/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;1-2(3)4/h3-17H,2H2,1H3;1H3,(H,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZUMXSLPJFMCB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067945 | |
| Record name | Ethyltriphenylphosphonium acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphonium, ethyltriphenyl-, acetate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
35835-94-0 | |
| Record name | Ethyltriphenylphosphonium acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35835-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonium, ethyltriphenyl-, acetate (1:1) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035835940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonium, ethyltriphenyl-, acetate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyltriphenylphosphonium acetate | |
| Source | EPA DSSTox | |
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| Record name | Ethyltriphenylphosphonium acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.934 | |
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Synthesis Methodologies and Optimization for Ethyltriphenylphosphonium Acetate
Precursor Synthesis: Ethyltriphenylphosphonium Halides
The synthesis of ethyltriphenylphosphonium acetate (B1210297) typically begins with the preparation of an ethyltriphenylphosphonium halide, such as the bromide or chloride salt. This is achieved through the quaternization of triphenylphosphine (B44618).
Quaternization of Triphenylphosphine with Ethyl Halides
The foundational step in producing the halide precursor is the reaction of triphenylphosphine with an ethyl halide, such as ethyl bromide or ethyl chloride. guidechem.comgoogle.com This is a classic SN2 reaction where the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the ethyl group and displacing the halide ion to form the phosphonium (B103445) salt. lumenlearning.commasterorganicchemistry.com
The general reaction can be represented as: P(C₆H₅)₃ + CH₃CH₂X → [CH₃CH₂P(C₆H₅)₃]⁺X⁻ (where X = Cl, Br)
This reaction is a well-established method for forming phosphonium salts, which are the precursors to the ylides used in the Wittig reaction. libretexts.orglumenlearning.com
Reaction Conditions and Parameter Optimization
The efficiency and yield of the quaternization reaction are highly dependent on the reaction conditions. Key parameters that are optimized include temperature, solvent, and reaction time.
For the synthesis of ethyltriphenylphosphonium bromide, a common method involves refluxing triphenylphosphine with ethyl bromide in a solvent like toluene. guidechem.com One documented industrial-scale process involves reacting 430 kg of triphenylphosphine with 180 kg of ethyl bromide in 15001 kg of toluene. The mixture is heated to 105°C and refluxed for 7.5 hours. guidechem.com The reaction progress is monitored using High-Performance Liquid Chromatography (HPLC) until the residual triphenylphosphine is less than 0.5%. guidechem.com
In the case of ethyltriphenylphosphonium chloride, a patented method describes the reaction of triphenylphosphine with ethyl chloride in an organic solvent such as acetonitrile (B52724), acetone, or ethanol (B145695). google.com This process involves heating the mixture to 120-160°C under a pressure of 8-12 kg/cm ² for 30-40 hours. google.com This method has been reported to achieve yields of over 94% and a purity of over 99%. google.com
The choice of solvent is critical. Toluene is frequently used for the bromide synthesis, while solvents like acetonitrile, acetone, or ethanol are employed for the chloride. guidechem.comgoogle.com The reaction temperature and pressure are adjusted to optimize the reaction rate and yield, with higher temperatures and pressures often used for the less reactive ethyl chloride. google.com
Table 1: Optimized Reaction Parameters for Ethyltriphenylphosphonium Halide Synthesis
| Parameter | Ethyltriphenylphosphonium Bromide | Ethyltriphenylphosphonium Chloride |
|---|---|---|
| Reactants | Triphenylphosphine, Ethyl Bromide | Triphenylphosphine, Ethyl Chloride |
| Solvent | Toluene guidechem.com | Acetonitrile, Acetone, or Ethanol google.com |
| Temperature | 105°C (Reflux) guidechem.com | 120-160°C google.com |
| Pressure | Atmospheric | 8-12 kg/cm² google.com |
| Reaction Time | 7.5 hours guidechem.com | 30-40 hours google.com |
| Yield | >82% guidechem.com | >94% google.com |
Purification Techniques for Halide Precursors
After the quaternization reaction, the resulting ethyltriphenylphosphonium halide needs to be purified to remove unreacted starting materials and byproducts. A common purification method involves cooling the reaction mixture to room temperature, which causes the phosphonium salt to precipitate. guidechem.com The solid product is then collected by filtration or centrifugation. guidechem.comgoogle.com
The collected solid is typically washed with a suitable solvent, such as toluene, to remove any remaining impurities. guidechem.com For instance, in the industrial synthesis of the bromide salt, the filter cake is washed with 195 kg of toluene. guidechem.com The purified product is then dried under vacuum to obtain the final, solid ethyltriphenylphosphonium halide. guidechem.com Recrystallization from solvents like acetonitrile can also be employed to achieve higher purity. google.com For example, single crystals of ethyltriphenylphosphonium bromide dihydrate have been grown by repeated recrystallization from a mixed solvent of water and ethanol. researchgate.net
Conversion to Acetate Salt
Once the pure ethyltriphenylphosphonium halide is obtained, the next step is to convert it to the desired acetate salt. This is typically accomplished through an ion exchange process.
Ion Exchange Methods with Acetic Acid
The conversion of the phosphonium halide to the acetate salt is achieved by treating the halide with acetic acid. This process involves an ion exchange where the halide anion (Cl⁻ or Br⁻) is replaced by the acetate anion (CH₃COO⁻). nih.gov This can be performed using an anion exchange resin. nih.gov The resin is first loaded with acetate ions, typically by washing it with a solution of acetic acid or an acetate salt. nih.govresearchgate.net The phosphonium halide solution is then passed through the resin, where the halide ions are exchanged for acetate ions. nih.gov
Alternatively, a direct reaction with a silver salt can be used. For example, reacting the phosphonium halide with silver acetate in a suitable solvent will precipitate silver halide, leaving the ethyltriphenylphosphonium acetate in solution. researchgate.net
Green Chemistry Approaches in Synthesis
The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for specialty chemicals like this compound. These approaches focus on the core principles of green chemistry, including maximizing atom economy, utilizing renewable feedstocks and safer solvents, and minimizing waste generation.
Traditional vs. Green Synthesis Pathways
The conventional synthesis of this compound is typically a two-step process. The first step involves the quaternization of triphenylphosphine with an ethyl halide, such as ethyl chloride or ethyl bromide, to form the corresponding ethyltriphenylphosphonium halide. The second step is an anion exchange reaction where the halide is replaced by an acetate ion.
Greener alternatives aim to improve the environmental footprint of this process. This includes the use of bio-based solvents, solvent-free reaction conditions, and reagents derived from renewable resources.
Innovations in the Quaternization Step
Research has explored several greener modifications to the initial quaternization of triphenylphosphine.
Solvent Selection: The choice of solvent plays a critical role in the sustainability of the synthesis. Studies on the synthesis of the related ethyltriphenylphosphonium bromide have shown that bio-based solvents like isopropanol (B130326) can be highly effective. google.com The use of isopropanol not only provides good yields but also offers the benefits of being less toxic and recyclable, which reduces both environmental impact and cost. google.com A patented method for preparing ethyltriphenylphosphonium chloride suggests using solvents like acetonitrile, acetone, or ethanol. google.com While these are common organic solvents, the process boasts a high yield of over 94% and purity of over 99%. google.com
Solvent-Free Synthesis: A significant advancement in green synthesis is the elimination of solvents altogether. Mechanochemical methods, such as high-energy ball-milling, have been successfully employed for the synthesis of phosphonium salts. kaimosi.com This solvent-free approach involves the direct reaction of triphenylphosphine with solid organic bromides at ambient temperature, offering a substantial reduction in waste and energy consumption associated with solvent use and purification. kaimosi.com
The Anion Exchange Step: Greener Alternatives
The second step, anion exchange, traditionally involves treating the phosphonium halide with an acetate source like acetic acid or potassium acetate. rsc.org Green chemistry principles can be applied to this step as well.
Ion-Exchange Resins: The use of anion exchange resins presents a potentially greener alternative for the anion swap. Green synthesis of anion exchange resins, sometimes in aqueous media, has been reported and these resins can be regenerated and reused for multiple cycles, minimizing waste. researchgate.netmdpi.com
Atom Economy: A Key Metric for "Greenness"
Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in converting reactants into the final product. researchgate.netmdpi.comresearchgate.net A higher atom economy signifies a greener process with less waste.
The atom economy for the synthesis of this compound can be calculated for different routes. For instance, in the traditional two-step synthesis starting from triphenylphosphine and ethyl bromide, followed by reaction with potassium acetate, the byproducts are potassium bromide.
Table 1: Atom Economy Comparison for this compound Synthesis
| Reaction Step | Reactants | Desired Product | Byproduct(s) | Theoretical Atom Economy (%) |
| Step 1: Quaternization | Triphenylphosphine + Ethyl Bromide | Ethyltriphenylphosphonium Bromide | None | 100% |
| Step 2: Anion Exchange | Ethyltriphenylphosphonium Bromide + Potassium Acetate | This compound | Potassium Bromide | 74.5% |
| Overall (Two-Step) | Triphenylphosphine + Ethyl Bromide + Potassium Acetate | This compound | Potassium Bromide | 74.5% |
Note: The calculation assumes 100% yield for each step for the purpose of theoretical atom economy.
Renewable Feedstocks: A Sustainable Future
A key goal of green chemistry is the use of renewable feedstocks. For the synthesis of this compound, this can be realized through the use of bio-derived ethanol as a source for the ethyl group. Furthermore, ethyl acetate itself can be produced through the acceptorless dehydrogenative dimerization of bio-ethanol, presenting a green route to this important chemical. Acetic acid, the acetate source, can also be produced through fermentation processes from renewable resources.
Novel One-Pot Approaches
Catalytic Mechanisms and Reaction Pathways of Ethyltriphenylphosphonium Acetate
Mechanism as a Wittig Reagent
Formation of Phosphonium (B103445) Ylides
The journey of ETPA in a Wittig reaction begins with its conversion into a phosphonium ylide. This is achieved through deprotonation of the ethyl group attached to the phosphorus atom. A strong base is required to abstract a proton from the α-carbon (the carbon adjacent to the phosphorus), creating a carbanion. libretexts.orgumkc.edu The resulting species is an ylide, a neutral molecule containing a formal positive charge on the phosphorus and a formal negative charge on the adjacent carbon. libretexts.org
The formation of the ylide from the phosphonium salt can be represented as follows:
[Ph₃P⁺CH₂CH₃]X⁻ + Base → Ph₃P=CHCH₃ + Base-H⁺ + X⁻
The acidity of the α-hydrogen is a critical factor. The electron-withdrawing nature of the positively charged phosphorus atom increases the acidity of these protons, making them susceptible to removal by a strong base. masterorganicchemistry.com Common bases used for this purpose include n-butyllithium (n-BuLi) and sodium amide (NaNH₂). masterorganicchemistry.comnih.gov The choice of base and solvent can influence the subsequent stereochemistry of the reaction.
An experiment designed to illustrate the formation of a phosphonium ylide involved the deprotonation of ethyltriphenylphosphonium iodide using methylsulfinyl carbanion, generated in situ from the reaction of sodium hydride with deuterated dimethyl sulfoxide (B87167) (DMSO-d6). This led to the formation of the corresponding ylide, which was subsequently characterized by ¹H NMR spectroscopy before being reacted with benzophenone. acs.org
Betaine (B1666868) and Oxaphosphetane Intermediates
Once the phosphonium ylide is formed, it acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. umkc.edulibretexts.org The initial nucleophilic addition leads to the formation of a dipolar, zwitterionic intermediate known as a betaine. libretexts.orgudel.edu This intermediate contains a negatively charged oxygen atom and a positively charged phosphorus atom on adjacent carbons.
However, the existence of a discrete betaine intermediate has been a subject of considerable research and debate. wikipedia.orgstackexchange.com While betaines have been isolated under specific conditions, particularly in the presence of lithium salts, direct spectroscopic evidence for their formation in "salt-free" Wittig reactions is lacking. udel.edustackexchange.com
An alternative and more widely accepted mechanism, especially for unstabilized and semi-stabilized ylides under lithium-free conditions, proposes the direct formation of a four-membered ring intermediate called an oxaphosphetane through a [2+2] cycloaddition reaction. wikipedia.orgmasterorganicchemistry.com This concerted pathway avoids the formation of a separate betaine intermediate. wikipedia.org
Regardless of the exact pathway, the oxaphosphetane is a key intermediate that subsequently decomposes to yield the final products. libretexts.orgudel.edu This decomposition is a retro-[2+2] cycloaddition, breaking the carbon-phosphorus and carbon-oxygen bonds and forming a new carbon-carbon double bond (the alkene) and a phosphorus-oxygen double bond (triphenylphosphine oxide). masterorganicchemistry.com The high thermodynamic stability of the P=O bond in triphenylphosphine (B44618) oxide is a major driving force for the entire Wittig reaction sequence. udel.edu
The general mechanism involving these intermediates is summarized below:
| Step | Description |
| 1 | The phosphonium ylide attacks the carbonyl carbon of an aldehyde or ketone. |
| 2 | Formation of an intermediate, which can be a betaine that subsequently cyclizes or a directly formed oxaphosphetane. wikipedia.orgudel.edu |
| 3 | The oxaphosphetane decomposes to form the alkene and triphenylphosphine oxide. libretexts.org |
Stereochemical Control and Selectivity in Wittig Olefination
The geometry of the resulting alkene (E or Z isomer) is a critical aspect of the Wittig reaction and is influenced by several factors, including the structure of the ylide, the nature of the carbonyl compound, the solvent, and the presence or absence of salts like lithium halides. wikipedia.orgresearchgate.net
Ylide Stability: The substituents on the ylide play a crucial role in determining the stereochemical outcome.
Unstabilized ylides (with alkyl groups) generally lead to the formation of (Z)-alkenes with moderate to high selectivity. wikipedia.org
Stabilized ylides (with electron-withdrawing groups like esters or ketones) typically yield (E)-alkenes with high selectivity. wikipedia.org
Semi-stabilized ylides (with aryl or vinyl groups) often result in poor (E)/(Z) selectivity. wikipedia.org
Reaction Conditions: The presence of lithium salts can significantly alter the stereochemical course of the reaction, often leading to a decrease in Z-selectivity or even a reversal to E-selectivity. wikipedia.orgmasterorganicchemistry.com This is often attributed to the complexation of lithium ions with the betaine intermediate, allowing for equilibration to the more thermodynamically stable trans-configured intermediate. masterorganicchemistry.com Reactions performed under lithium-free conditions are generally considered to be under kinetic control, with the stereochemistry determined by the initial cycloaddition step. wikipedia.org
The stereoselectivity arises from the different transition states leading to the diastereomeric oxaphosphetane intermediates. For unstabilized ylides, the kinetic pathway favors the formation of the cis-oxaphosphetane, which then decomposes to the (Z)-alkene. For stabilized ylides, the initial addition is often reversible, allowing for equilibration to the more stable trans-oxaphosphetane, which then yields the (E)-alkene.
Mechanism in Phase Transfer Catalysis
Ethyltriphenylphosphonium acetate (B1210297) also functions as a highly effective phase-transfer catalyst (PTC). Phase-transfer catalysis is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. ias.ac.in
Facilitation of Interphase Reactant Transfer
In a typical phase-transfer catalyzed reaction, one of the reactants, often an anion, is soluble in the aqueous phase but insoluble in the organic phase where the other reactant resides. The PTC, in this case, the ethyltriphenylphosphonium cation, facilitates the transfer of the aqueous-soluble reactant into the organic phase. ias.ac.in
The mechanism involves the ethyltriphenylphosphonium cation forming an ion pair with the reactant anion at the interface of the two phases. The lipophilic (oil-loving) nature of the three phenyl groups and the ethyl group on the phosphonium cation allows this new ion pair to be extracted from the aqueous phase into the organic phase. ijche.com Once in the organic phase, the anion is in a less solvated and therefore more reactive state, allowing it to react with the organic-soluble substrate.
After the reaction in the organic phase is complete, the phosphonium cation, now paired with the leaving group anion, migrates back to the aqueous phase or the interface to repeat the catalytic cycle. This continuous transfer of the reactant anion enables the reaction to proceed at a much faster rate than it would otherwise.
Impact on Reaction Rates and Selectivity
The use of ETPA as a phase-transfer catalyst can have a profound impact on both the rate and selectivity of a reaction. By bringing the reactants together in a single phase, the catalyst overcomes the insolubility barrier, leading to a significant acceleration of the reaction rate. ias.ac.in
The effectiveness of a phase-transfer catalyst is influenced by several factors, including the lipophilicity of the cation. A more lipophilic cation can more readily extract the anion into the organic phase, leading to a faster reaction rate. ijche.com The structure of the catalyst can also influence the selectivity of the reaction, in some cases favoring the formation of one product over another. ias.ac.in
For instance, in the synthesis of certain polymers like epoxy resins, ETPA acts as a catalyst to promote the reaction between the resin and a curing agent. Its role as a phase-transfer catalyst is crucial in these polymerization processes.
The general principle of phase-transfer catalysis is summarized in the table below:
| Phase | Events |
| Aqueous Phase | Contains the reactant anion. |
| Interface | The phosphonium cation pairs with the reactant anion. |
| Organic Phase | The ion pair is extracted into the organic phase, where the anion reacts with the substrate. |
| Cycle Regeneration | The phosphonium cation, paired with a new anion, returns to the interface to continue the cycle. |
Proton Abstraction Facilitation by Acetate Counterion
In the context of epoxy-phenol reactions, the phenolic hydroxyl group serves as the proton donor. While phenols are acidic, their nucleophilicity is often insufficient for a rapid reaction with the epoxide ring at moderate temperatures. This is where the catalytic action of ETPA, and specifically its acetate counterion, becomes pivotal. The acetate anion, being a Brønsted-Lowry base, can deprotonate the phenol (B47542) to form a phenoxide ion.
The general steps of this process can be outlined as follows:
Proton Abstraction: The acetate counterion of ETPA abstracts the acidic proton from the hydroxyl group of a phenol molecule. This acid-base reaction results in the formation of a phenoxide anion and acetic acid.
Nucleophilic Attack: The generated phenoxide anion is a significantly stronger nucleophile than the parent phenol. This enhanced nucleophilicity allows for an efficient attack on the electrophilic carbon atom of the epoxide ring, leading to its opening.
Regeneration of the Catalyst: The resulting alkoxide from the ring-opening can then be protonated by the acetic acid formed in the initial step, regenerating the hydroxyl group and the acetate ion, which can then participate in another catalytic cycle.
Theoretical studies on analogous systems, such as the tetraphenylphosphonium-tetraphenylborate (TPP-K) catalyzed phenol-epoxide ring-opening reaction, support this mechanism. nih.gov In that system, the tetraphenylborate (B1193919) anion reacts with phenol to generate a phenoxide ion, which is the active species for nucleophilic attack on the epoxide. nih.gov This strongly suggests a similar mechanistic pathway for the acetate counterion in ETPA-catalyzed reactions. The ethyltriphenylphosphonium cation, while not directly participating in the proton abstraction, serves to stabilize the acetate and subsequent phenoxide anions within the reaction medium.
Applications of Ethyltriphenylphosphonium Acetate in Advanced Organic Synthesis
Catalysis in Polymerization Processes
Beyond its role in olefination, ETPAA is a widely utilized catalyst, particularly in the production of epoxy resins and other polymers. alfa-chemistry.comvestachem.com As a quaternary phosphonium (B103445) salt, it acts as an efficient phase-transfer catalyst and a potent initiator for polymerization reactions. chemicalbook.comchem960.com
ETPAA is highly valued as a catalyst for the advancement and curing of epoxy resins, especially those based on phenolic compounds. vestachem.comchemicalbook.com The "advancement" or "fusion" process involves reacting a low molecular weight liquid epoxy resin (like the diglycidyl ether of bisphenol A) with a dihydric phenol (B47542) (like bisphenol A) to create a higher molecular weight solid epoxy resin. google.comgoogleapis.com ETPAA excels in catalyzing this reaction. google.com
Its catalytic action promotes the reaction between the epoxy groups and the phenolic hydroxyl groups. Compared to traditional catalysts like amines, imidazoles, or other quaternary ammonium (B1175870) salts, ETPAA offers superior latency and thermal stability. vestachem.comchemicalbook.com This controlled reactivity allows for better management of the exothermic reaction, reduces the formation of unwanted side products, and leads to the creation of longer, straighter-chain epoxy molecules with a more defined molecular weight distribution. vestachem.comchemicalbook.com Studies have shown its effectiveness in various epoxy systems, where it facilitates efficient cross-linking and optimizes the formation of the polymer network, directly influencing the final properties of the thermoset. alfa-chemistry.com
Table 2: Research Findings on ETPAA in Epoxy Resin Curing
| Study Focus | Epoxy System | Role of ETPAA | Key Finding | Reference |
|---|---|---|---|---|
| Modified Epoxy Thermosets | Diglycidyl ether of bisphenol A (DGEBA) with SiO₂-SMA particles | Curing Accelerator | Enhanced cross-linking efficiency and polymer network formation. | alfa-chemistry.com |
| Toughened Epoxy Thermosets | DGEBA modified with amphiphilic random copolymer (PHGEL) | Curing Catalyst | Enabled precise reaction kinetics and uniform polymer network formation. | alfa-chemistry.com |
| High Molecular Weight Resins | DGEBA and Bisphenol A | Advancement Catalyst | Effectively catalyzed the reaction to produce high molecular weight solid resins at 120°C. | google.com |
| Epoxy Composite Curing | DGEBA with graphene oxide modifiers | Curing Catalyst | Promoted resin polymerization and influenced thermomechanical performance through tailored curing kinetics. | alfa-chemistry.com |
The improved characteristics of epoxy resins catalyzed by ETPAA translate directly into the production of high-performance materials. The enhanced mechanical properties and thermal stability of the resulting polymers make them ideal for demanding applications such as industrial coatings and structural adhesives. By ensuring a more complete and controlled curing process, ETPAA helps to create a robust, highly cross-linked polymer network that provides excellent resistance to chemicals, heat, and physical stress. These advanced epoxy resins are critical components in the automotive, aerospace, and electronics industries, where reliable and durable coatings and adhesives are essential.
Influence on Polymer Properties
Ethyltriphenylphosphonium acetate (B1210297) (ETPPA) is widely recognized for its role as a catalyst, particularly as a curing accelerator in the production of epoxy resins. Its incorporation into epoxy formulations has a marked influence on the final properties of the polymer.
Research indicates that ETPPA enhances the mechanical properties and thermal stability of epoxy thermosets. nih.gov It promotes efficient cross-linking, which is crucial for optimizing the polymer network formation. nih.gov One of the key advantages of using ETPPA over other common catalysts, such as amines and imidazoles, is its superior latency and thermal stability. nih.gov This allows for better control over the curing process. The acetate counterion in ETPPA enhances its solubility in solvents like methanol, which facilitates homogeneous catalytic conditions.
The use of ETPPA can also lead to the production of specialized polymers, such as high-barrier poly(hydroxy amide ethers), by promoting the reaction between epoxy resins and aromatic compounds containing hydroxyl or amide groups. d-nb.info The catalytic efficiency of ETPPA directly impacts the thermomechanical performance of the resulting epoxy network. nih.gov
Table 1: Comparative Effect of Catalysts on Epoxy Resin Properties
| Catalyst | Final Epoxy Equivalent Weight (EEW) | Viscosity (cps at 25°C) | Molecular Weight (Mw) | Polydispersity Index (Mw/Mn) |
|---|---|---|---|---|
| Ethyltriphenylphosphonium Acetate Complex | 1,936 | 16,400 | 11,891 | 2.07 |
| Comparative Catalyst A | 2,207 | 20,000 | 12,891 | 2.13 |
| Comparative Catalyst B | 2,512 | 30,000 | 14,345 | 2.21 |
Data adapted from a patent comparing various phosphonium-based catalysts. The data for this compound complex serves as a baseline for its performance in epoxy resin advancement.
Control over Polymer Structure
The structure of a polymer is a critical determinant of its properties, and catalysts like this compound can play a pivotal role in controlling this aspect during polymerization.
ETPPA is reported to facilitate the formation of longer, straighter chain epoxy molecules and a sharp molecular weight distribution. nih.gov This is achieved by minimizing or eliminating side reactions that can lead to branching and other structural irregularities. nih.gov The controlled reactivity offered by ETPPA contributes to a more uniform polymer architecture. nih.gov
However, the degree of control can be influenced by reaction conditions. Some studies suggest that under prolonged heating, ETPPA may induce branching in epoxy resins. Furthermore, at high temperatures, conventional catalysts like the this compound complex can be prematurely deactivated, which may result in an incomplete reaction and a lower than targeted epoxy equivalent weight (EEW). This indicates that while ETPPA can offer good control, the reaction parameters must be carefully managed to achieve the desired polymer structure. Its controlled activation allows for tailored curing kinetics, which in turn impacts the composite toughness and microstructure. nih.gov
Other Carbon-Carbon Bond-Forming Reactions
Beyond polymerization, this compound is implicated in other significant carbon-carbon bond-forming reactions, leveraging its catalytic properties to facilitate the synthesis of complex organic molecules.
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. The structure of this compound enables nucleophilic activation, making it effective in promoting such reactions. d-nb.info While the literature mentions its application in this context, specific and detailed research findings on Diels-Alder reactions catalyzed exclusively by this compound are not extensively documented in publicly available resources. The catalytic activity of phosphonium salts in Diels-Alder reactions is an area of interest, with some studies focusing on phosphonium-based ionic liquids as reaction media, sometimes in conjunction with Lewis acid co-catalysts.
This compound is also noted for its use in alkylation reactions. It can function as a phase transfer catalyst, facilitating the reaction between reactants present in different phases (e.g., an aqueous phase and an organic phase). This mode of action is particularly useful in the C-alkylation of active methylene (B1212753) compounds. Despite this recognized application, detailed scholarly articles and specific examples with reaction data for alkylation reactions catalyzed by this compound are not widely reported in the surveyed literature.
Advanced Research Methodologies and Characterization Techniques
Spectroscopic Analysis in Mechanistic Investigations
Spectroscopic methods are fundamental in elucidating the structure of ethyltriphenylphosphonium acetate (B1210297) and tracking its transformations during chemical reactions. Techniques such as infrared, Raman, and nuclear magnetic resonance spectroscopy are indispensable for confirming its identity, assessing purity, and understanding its mechanistic role.
While specific, dedicated Infrared (IR) and Raman spectral analyses for ethyltriphenylphosphonium acetate are not extensively detailed in foundational literature, the expected characteristic absorptions can be inferred from its constituent functional groups. The acetate anion would exhibit strong characteristic stretches for the carboxylate group. The triphenylphosphine (B44618) moiety of the cation would show distinct bands corresponding to the P-C bonds and the vibrations of the phenyl rings. For comparison, the IR spectrum of a related compound, triphenylphosphine oxide, shows characteristic absorptions for the P=O and phenyl groups. nist.gov Similarly, the spectrum of ethyl acetate provides reference peaks for the acetate group. nist.gov These spectroscopic methods are crucial for monitoring reactions, such as epoxy polymerization, by tracking the disappearance of reactant peaks and the appearance of product bands.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation and purity analysis of this compound. ¹H, ¹³C, and ³¹P NMR are routinely employed.
¹H and ¹³C NMR: These techniques are used to confirm the presence and integration of the ethyl, triphenyl, and acetate groups within the molecule. The chemical shifts provide definitive information about the electronic environment of the hydrogen and carbon atoms. For instance, in ¹H NMR, the ethyl group protons would appear as a characteristic quartet and triplet, the phenyl protons as multiplets in the aromatic region, and the acetate protons as a singlet. researchgate.netyoutube.com
³¹P NMR: This is particularly valuable for monitoring the synthesis of the phosphonium (B103445) salt. It can confirm the complete quaternization of the triphenylphosphine precursor and verify the successful anion exchange to form the final acetate salt.
Below are the anticipated NMR spectral data for this compound.
| Nucleus | Group | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | CH₃ (Acetate) | ~1.9 | Singlet |
| ¹H | CH₃ (Ethyl) | ~1.2-1.5 | Triplet |
| ¹H | CH₂ (Ethyl) | ~3.2-3.6 | Quartet |
| ¹H | Phenyl | ~7.6-8.0 | Multiplet |
| ¹³C | CH₃ (Acetate) | ~20-25 | |
| ¹³C | COO⁻ (Acetate) | ~170-175 | |
| ¹³C | CH₃ (Ethyl) | ~7-10 | |
| ¹³C | CH₂ (Ethyl) | ~20-25 | |
| ¹³C | Phenyl (ipso, para, ortho, meta) | ~118-135 |
Computational Chemistry and Theoretical Modeling
Computational chemistry provides powerful predictive insights into the properties and reactivity of this compound. Theoretical models allow researchers to investigate molecular structures, reaction energies, and transition states that may be difficult to observe experimentally.
| Property | Value | Significance |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 40.13 Ų | Predicts transport properties and interactions. chemscene.com |
| LogP | 2.7566 | Indicates lipophilicity and partitioning behavior between phases. chemscene.com |
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can be applied to:
Optimize the three-dimensional geometry of the phosphonium cation and its ionic interaction with the acetate anion.
Calculate the vibrational frequencies, which can then be compared with experimental IR and Raman spectra to aid in peak assignment.
Determine electronic properties such as charge distribution, which is key to understanding its role as a catalyst.
Theoretical modeling is instrumental in predicting the reactivity and selectivity of this compound in various reactions. Research has shown that under certain conditions, such as prolonged heating, this catalyst may induce branching in epoxy resins, thereby losing selectivity. In contrast, other catalysts like tetrabutylphosphonium (B1682233) acetate can maintain linear polymer selectivity under similar conditions. Computational models can simulate reaction pathways, for example in the Wittig reaction, to predict the stability of intermediates and transition states, thereby forecasting the likely products and their stereochemistry. evitachem.com This predictive power is crucial for optimizing reaction conditions to maximize the yield of the desired product and minimize unwanted side reactions.
Mechanistic Elucidation Techniques
Understanding the precise mechanism by which this compound functions as a catalyst is key to its effective application. sigmaaldrich.com Its mechanistic pathways are primarily explored in its roles as a phase transfer catalyst, a curing agent for epoxy resins, and a Wittig reagent. evitachem.com
Phase Transfer Catalysis: In biphasic systems, the ethyltriphenylphosphonium cation facilitates the transfer of the acetate anion (or another reactant anion) from an aqueous or solid phase into an organic phase where the reaction occurs. evitachem.com The bulky, lipophilic phenyl groups on the phosphonium cation render it soluble in the organic phase, enabling it to shuttle the anion across the phase boundary, thereby accelerating the reaction. The cation is also believed to stabilize transition states during the reaction.
Epoxy Resin Curing: The mechanism involves the acetate anion acting as a nucleophilic initiator. It attacks the epoxide ring, causing it to open and creating an alkoxide. This alkoxide then proceeds to attack another epoxide monomer, propagating the polymerization chain. The phosphonium cation acts as a counter-ion throughout this process.
Wittig Reaction: In the Wittig reaction, this compound can be considered a "storable ylide". kaimosi.com Research has demonstrated that phosphonium carboxylate ion pairs can engage in clean olefination of aldehydes without the need for strong external bases. kaimosi.com The mechanism involves the acetate anion acting as an internal base to deprotonate the α-carbon of the ethyl group, forming the ylide in situ. This ylide then reacts with a carbonyl compound (aldehyde or ketone) via a betaine (B1666868) or oxaphosphetane intermediate to form an alkene and triphenylphosphine oxide.
Kinetic Studies
Kinetic studies are fundamental to understanding the efficiency and mechanism of reactions catalyzed by this compound, particularly in its role as a phase-transfer catalyst (PTC) and a Wittig reagent. These studies involve monitoring the concentration of reactants or products over time to determine reaction rates, rate laws, and activation parameters.
In phase-transfer catalysis, the reaction rate is influenced by a multitude of factors. Kinetic analysis helps to optimize these parameters for industrial applications, aiming for maximum yield and efficiency under mild conditions. vestachem.comharvard.edu The reaction kinetics for processes like esterification are often found to follow pseudo-first-order or second-order rate laws depending on the specific reaction conditions. ucc.ie
Key parameters that are systematically varied in kinetic studies of phase-transfer catalyzed reactions include:
Stirring speed
Temperature
Catalyst concentration
Concentrations of reactants
Type of solvent
Presence and concentration of a base
The data from these experiments allow for the determination of the rate constant (k) and the activation energy (Ea), which are crucial for scaling up reactions from the laboratory to an industrial scale.
Table 1: Parameters Investigated in Kinetic Studies of Reactions Involving this compound
| Parameter Investigated | Typical Range/Conditions | Method of Analysis | Kinetic Information Obtained |
| Catalyst Loading | 0.1 - 5 mol% | GC, HPLC, NMR | Rate constant, reaction order with respect to catalyst |
| Reactant Concentration | 0.01 - 1.0 M | Titration, Spectroscopy, GC | Overall reaction order, rate law |
| Temperature | 25°C - 100°C | Arrhenius Plot | Activation energy (Ea), pre-exponential factor (A) |
| Solvent Polarity | Aprotic vs. Protic solvents | NMR, GC-MS | Effect of solvent on reaction rate and selectivity |
| Stirring Speed (for PTC) | 200 - 1000 rpm | GC, HPLC | Mass transfer limitations |
Intermediate Detection and Characterization
The elucidation of reaction mechanisms involving this compound heavily relies on the detection and characterization of transient intermediates. In the context of the Wittig reaction, two key intermediates have been the subject of extensive research: the betaine and the oxaphosphetane. adichemistry.com
Initially, the Wittig reaction was postulated to proceed through a zwitterionic betaine intermediate. However, direct observation of lithium-free betaines has been elusive, leading to a consensus that if they exist, they are very short-lived. researchgate.net The currently accepted mechanism, especially under salt-free conditions, involves the direct formation of a four-membered ring intermediate, the oxaphosphetane, via a [2+2] cycloaddition. acs.orgresearchgate.netresearchgate.net
Low-temperature ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for observing these Wittig intermediates. By conducting the reaction at very low temperatures (e.g., -78 °C), the decomposition of the oxaphosphetane can be slowed sufficiently to allow for its detection.
Oxaphosphetanes can exist as two diastereomers, cis and trans, which can sometimes be observed as distinct signals in the ³¹P NMR spectrum. The ratio of these diastereomers provides critical insight into the stereoselectivity of the reaction. For non-stabilized ylides, such as the one derived from this compound, the cis-oxaphosphetane is typically the kinetic product, leading to the formation of the (Z)-alkene. ucc.ie
Crossover experiments are also a key methodology. In these experiments, an intermediate is generated and then a different aldehyde is added. If the ylide can be regenerated from the intermediate, it will react with the new aldehyde, providing evidence for the reversibility of the intermediate formation.
Table 2: Representative ³¹P NMR Data for Characterization of Oxaphosphetane Intermediates in Wittig-type Reactions
This table presents typical chemical shift ranges for oxaphosphetanes derived from closely related triphenylphosphonium ylides, which serve as a model for intermediates involving ethyltriphenylphosphonium ylide.
| Intermediate Species | Typical ³¹P NMR Chemical Shift (δ, ppm) | Temperature of Observation | Key Findings from Characterization |
| cis-Oxaphosphetane | -60 to -70 | -80 °C to -40 °C | Often the kinetically favored product from non-stabilized ylides. |
| trans-Oxaphosphetane | -70 to -80 | -80 °C to -40 °C | Generally the thermodynamically more stable isomer. |
| Betaine Adducts (Li-salt) | Varies | Low Temperature | Observable in the presence of lithium salts, supporting their role in specific reaction conditions. |
Emerging Applications and Future Research Directions
Applications in Pharmaceutical Synthesis and Drug Delivery Systems
The unique properties of ETPA make it a compound of interest in the pharmaceutical industry, both as a catalyst for creating complex molecules and as a component in advanced drug delivery technologies.
Ethyltriphenylphosphonium acetate (B1210297) serves as a valuable catalyst in the synthesis of biologically active compounds, which is a cornerstone of drug development. evitachem.com Its primary role is as a phase transfer catalyst, facilitating reactions between reactants in different phases (e.g., an aqueous phase and an organic phase), which enhances reaction rates and efficiency. scbt.com This catalytic action is crucial for creating complex molecular architectures found in many pharmaceutical ingredients.
One of the key applications of ETPA in this area is in Wittig reactions, a widely used method for synthesizing alkenes from aldehydes and ketones. evitachem.comchemicalbook.com This reaction is fundamental in the synthesis of various important pharmaceutical precursors and active molecules, including indoles and coumarins, which are scaffolds in many biologically active compounds. chemicalbook.com The acetate counterion in ETPA is thought to be particularly useful in reactions that require proton abstraction.
Table 1: Catalytic Applications of Ethyltriphenylphosphonium Acetate in Synthesis
| Catalytic Role | Reaction Type | Application in Synthesis |
| Phase Transfer Catalyst | Biphasic Reactions | Facilitates reactions between immiscible reactants, increasing efficiency in the creation of complex molecules. scbt.com |
| Wittig Reagent | Wittig Olefination | Enables the conversion of aldehydes and ketones into alkenes, a key step in synthesizing compounds like indoles and coumarins. evitachem.comchemicalbook.com |
Integration into Drug Delivery Systems
Research indicates that this compound is a candidate for integration into sophisticated drug delivery systems. Its potential lies in formulations designed for the precise and controlled release of active pharmaceutical ingredients. The ionic character of ETPA may also improve the solubility and stability of certain drugs within biological environments.
A significant area of research involves using the triphenylphosphonium cation, the core of ETPA, to target mitochondria. rsc.org Mitochondria play a critical role in cell life and death, and mitochondrial dysfunction is linked to various diseases, including cancer. rsc.org Scientists have engineered liposomal drug delivery systems that incorporate the triphenylphosphonium cation. This cation facilitates the delivery of chemotherapeutics directly to the mitochondria of cancer cells, enhancing the drugs' cell-killing effects. rsc.org This targeted approach showcases the potential of phosphonium-based compounds like ETPA in creating more effective cancer therapies. rsc.org
Immobilization and Recyclability of this compound
The ability to immobilize and recycle catalysts is a cornerstone of green chemistry, reducing waste and improving economic feasibility. Strategies for this compound focus on anchoring it to solid supports or within liquid media to facilitate its recovery and reuse.
Immobilizing this compound on solid supports like silica (B1680970) or within ionic liquids is a key strategy to enhance its recyclability. The process of anchoring catalysts onto silica surfaces can be achieved through various surface modification techniques, often involving reactions with functional groups on the silica. nih.govresearchgate.net This approach is not only beneficial for ease of separation of the catalyst from the reaction mixture but also can improve the catalyst's stability under reaction conditions.
Phosphonium-based ionic liquids themselves have been successfully immobilized on fused silica columns for applications like gas chromatography, demonstrating the compatibility of phosphonium (B103445) moieties with silica supports. nih.govnsf.gov While direct studies on this compound immobilization are emerging, the principles established with similar phosphonium salts suggest a viable pathway. For instance, the immobilization of enzymes on silica has been shown to be enhanced by the presence of phosphonium-based ionic liquids, indicating a synergistic relationship between these materials. ua.pt
A significant advantage of using ionic salts like this compound as catalysts is the potential for regenerating their activity through anion exchange. Over the course of a reaction, the acetate anion may be consumed or replaced by other species, leading to a deactivation of the catalyst. The process of anion exchange allows for the replenishment of the active acetate anion, restoring the catalyst's function.
This concept is a focal point in the development of recyclable catalytic systems. For example, in the context of anion exchange membranes (AEMs) used in fuel cells, the stability and functionality of the cationic component, such as a phosphonium group, are critical. mdpi.com The ability to perform anion exchange is inherent to the ionic nature of these compounds and is a strategy to mitigate catalyst deactivation in recyclable systems. Research into ion-exchange resins for catalysis further underscores the industrial relevance of this approach for creating robust and reusable catalytic processes. researchgate.net
Integration into Ionic Liquid Systems
Ionic liquids (ILs) are salts with melting points below 100°C, and they have garnered significant interest as "designer solvents" and catalysts due to their unique properties. Phosphonium-based ILs, in particular, are noted for their thermal and chemical stability. nih.govresearchgate.net
This compound can be considered a phosphonium-based ionic liquid or a precursor in their synthesis. nih.gov The synthesis of various phosphonium ILs involves the quaternization of phosphines followed by anion exchange, a process directly applicable to the formation of this compound. unive.itiolitec.de The properties of the resulting IL, such as its melting point, viscosity, and solubility, are determined by the structure of both the cation and the anion. nih.gov The ethyltriphenylphosphonium cation, when paired with various anions, can form a range of ILs with tailored properties for specific applications. nih.gov
Table 1: Examples of Phosphonium-Based Ionic Liquids and Their Properties
| Cation | Anion | Melting Point (°C) | Decomposition Temperature (°C) |
| Alkylated Triphenylphosphonium | [NTf₂]⁻ | 85.20 | > 400 |
| Alkylated Triphenylphosphonium | [FSI]⁻ | 126.40 | > 400 |
| Trihexyl(tetradecyl)phosphonium | Chloride | < Room Temp | ~200 |
| Trihexyl(tetradecyl)phosphonium | Bis(2,4,4-trimethylpentyl)phosphinate | < Room Temp | N/A |
This table is illustrative and compiles data from various phosphonium-based ionic liquids to show the range of properties achievable. Specific data for this compound as a pure ionic liquid may vary. nih.govnih.gov
This compound can act as a catalyst within an ionic liquid medium. ILs can serve as the solvent, catalyst, and catalyst support simultaneously. nih.govresearchgate.net The use of an ionic liquid as the reaction medium can enhance reaction rates and selectivity, and in some cases, the IL itself can be the catalyst. rsc.org For instance, phosphonium-based ILs have been shown to enhance the performance of other catalytic systems, such as in surface-enhanced Raman scattering (SERS) by improving ionic conductivity and electrostatic interactions. nih.govnih.gov
The catalytic activity of this compound in an IL system would be influenced by the interactions between the phosphonium salt, the reactants, and the surrounding ionic liquid molecules. The IL can stabilize reaction intermediates and facilitate the transport of ionic species, leading to improved catalytic performance. google.com
Unexplored Reactivity and Novel Transformations
While this compound is known for its role in Wittig-type reactions and as a phase transfer catalyst, its full reactive potential is likely yet to be uncovered. vestachem.comkaimosi.com The field of phosphonium salt chemistry is continually expanding, with new synthetic methods and reactions being discovered. acs.orgrsc.org
Future research could explore the use of this compound in novel transformations. For example, the reactivity of the phosphonium cation itself is an area of active investigation. rsc.org While often considered a stable spectator ion, under certain conditions, the phosphonium moiety can participate in reactions. The development of new catalytic cycles involving phosphonium salts or the use of these salts to generate novel reactive intermediates, such as ylides or carbenes under specific conditions, represents a promising frontier. acs.org The exploration of its reactivity in combination with different metal catalysts or under non-traditional reaction conditions (e.g., photochemical or electrochemical activation) could lead to the discovery of new synthetic methodologies. acs.org
Q & A
Q. What are the recommended methods for synthesizing ethyltriphenylphosphonium acetate, and how can its purity be optimized?
this compound is typically synthesized via quaternization of triphenylphosphine with ethyl halides, followed by anion exchange with acetate. Key steps include:
- Using stoichiometric control to minimize byproducts (e.g., residual halides).
- Purification via recrystallization from methanol or ethanol to remove unreacted precursors .
- Purity optimization: Monitor reaction progress using -NMR to confirm complete quaternization and anion exchange. LC-MS or ion chromatography can detect residual halides or solvents .
Q. How should researchers characterize the structural and thermal properties of this compound?
- Structural analysis : Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) to resolve the phosphonium cation-acetate anion interaction .
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, with methanol solvent evaporation occurring below 100°C in commercial 70% methanol solutions .
- Spectroscopic characterization : and NMR to confirm acetate integration and absence of impurities.
Advanced Research Questions
Q. What mechanistic role does this compound play in epoxy resin curing, and how does its catalytic efficiency compare to other phosphonium salts?
- Mechanism : Acts as a nucleophilic catalyst, accelerating epoxide ring-opening via acetate anion activation. The phosphonium cation stabilizes transition states .
- Comparative efficiency :
Q. How does solvent choice (e.g., methanol vs. aprotic solvents) impact the catalytic activity of this compound in nucleophilic reactions?
- Methanol : Enhances solubility but may participate in side reactions (e.g., transesterification in acyl transfer reactions).
- Aprotic solvents (DMF, THF) : Improve anion nucleophilicity but reduce catalyst solubility, requiring higher temperatures .
- Experimental design : Conduct kinetic studies in varying solvent systems, monitoring reaction progress via -NMR or GC-MS to quantify byproducts .
Q. What are the key stability considerations when handling this compound in aerobic or moisture-sensitive conditions?
- Moisture sensitivity : Hydrolysis of the acetate anion can occur in aqueous environments, forming acetic acid and reducing catalytic activity. Use anhydrous solvents and inert atmospheres .
- Oxidative degradation : Exposure to strong oxidizers (e.g., peroxides) may degrade the phosphonium cation. Store under nitrogen at 2–8°C .
Methodological Challenges and Data Analysis
Q. How can researchers resolve contradictions in reported catalytic activity data for this compound across different studies?
- Variables to control :
- Catalyst loading (wt% vs. molar ratio).
- Solvent purity and water content.
- Substrate steric/electronic effects.
Q. What analytical techniques are most effective for quantifying trace decomposition products of this compound under high-temperature conditions?
- GC-MS : Identifies volatile degradation byproducts (e.g., triphenylphosphine oxide, acetic acid derivatives).
- ICP-OES : Detects phosphorous leaching in reaction mixtures.
- FTIR : Monitors functional group changes (e.g., C=O stretch of acetate at 1710 cm) .
Advanced Experimental Design
Q. How can researchers optimize this compound loading in multi-step organic syntheses to balance catalytic efficiency and cost?
- Design of Experiments (DoE) : Use response surface methodology (RSM) to model catalyst loading against yield and purity.
- Case study : In hydrotrifluoromethylation, 0.3–0.5 mol% loading maximizes yield (85–92%) while minimizing phosphonium residue in final products .
Q. What strategies mitigate catalyst deactivation in recyclable systems using this compound?
- Immobilization : Support on silica or ionic liquids to enhance recyclability.
- Anion exchange : Regenerate activity via treatment with acetic acid after halide contamination .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound in large-scale reactions?
- Hazard mitigation :
- Avoid contact with strong acids/oxidizers to prevent toxic gas release (e.g., PH).
- Use explosion-proof equipment due to methanol’s flammability in commercial solutions .
- Waste disposal : Neutralize with dilute NaOH before incineration to convert residual phosphonium species into phosphate salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
